2-ウンデカンオン

概要

説明

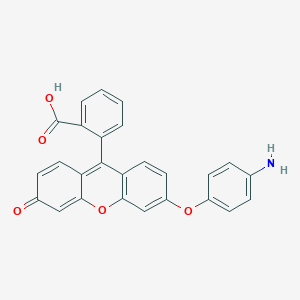

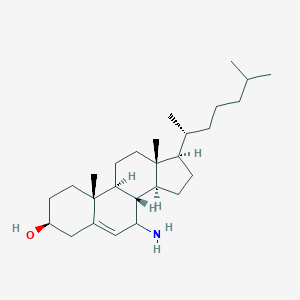

2-Undecanone, also known as methyl nonyl ketone, is an organic compound with the chemical formula C₁₁H₂₂O. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is naturally found in various plants such as bananas, cloves, ginger, guava, strawberries, wild-grown tomatoes, and the perennial leaf vegetable Houttuynia cordata . It is primarily used as an insect repellent and in the perfumery and flavoring industries .

Synthetic Routes and Reaction Conditions:

Oxidation of Undecanol-2: This method involves the oxidation of undecanol-2 to produce 2-undecanone.

From Decanoic Acid and Acetic Acid: This method involves heating decanoic acid and acetic acid over thorium oxide at 450°C to produce 2-undecanone.

Isolation from Rue Oil: Although 2-undecanone can be isolated from rue oil, this method is not of commercial importance.

Industrial Production Methods: The industrial production of 2-undecanone typically involves the oxidation of undecanol-2 or the reaction of decanoic acid and acetic acid under high-temperature conditions .

科学的研究の応用

2-Undecanone has a wide range of scientific research applications:

Insect Repellent: It is used as an insect repellent, similar to DEET, and has shown significant repellency against various insects.

Antifungal Activity: 2-Undecanone has been studied for its antifungal activity against Colletotrichum gloesporioides.

Antimicrobial Activity: It has been found to suppress the virulence of pathogenic microorganisms.

作用機序

Target of Action

2-Undecanone, also known as Undecan-2-one, primarily targets the Acyl-coenzyme A thioesterase 13 in humans . This enzyme plays a crucial role in the metabolism of fatty acids within the body. Additionally, it has been found to inhibit the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases .

Mode of Action

The interaction of 2-Undecanone with its targets results in significant changes. It inhibits the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases . This inhibition disrupts the normal functioning of these bacterial proteins, thereby affecting the bacteria’s survival and growth.

Biochemical Pathways

It has been found to inhibit the nf-κb pathway, which plays a key role in regulating the immune response to infection . Inhibition of this pathway can alleviate airway inflammation and remodeling, providing relief in conditions like asthma .

Pharmacokinetics

It is known that 2-undecanone is a volatile organic compound, suggesting that it may be rapidly absorbed and distributed throughout the body, and potentially metabolized and excreted quickly .

Result of Action

The action of 2-Undecanone results in several molecular and cellular effects. It has been found to inhibit lung tumorigenesis , suggesting potential anti-cancer properties. Furthermore, it has been shown to alleviate asthma by reducing airway inflammation and remodeling . This is achieved by inhibiting the NF-κB pathway, which is involved in the regulation of immune responses .

Action Environment

The efficacy and stability of 2-Undecanone can be influenced by environmental factors. For instance, it has been found to act as an insect repellent, with its effectiveness potentially being affected by factors such as temperature and humidity . Moreover, its volatility suggests that it may evaporate quickly in certain environments, potentially affecting its stability and efficacy .

生化学分析

Biochemical Properties

2-Undecanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One of the notable interactions is with the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO-1), which is part of the Nrf2-HO-1/NQO-1 signaling pathway . This pathway is crucial for the compound’s antioxidant properties, as it helps in reducing intracellular reactive oxygen species (ROS) and protecting cells from DNA damage and inflammation . Additionally, 2-Undecanone has been shown to inhibit the activity of the molecular chaperone DnaK, which is involved in protein folding and stress responses .

Cellular Effects

2-Undecanone has been observed to have various effects on different types of cells and cellular processes. In lung cells, it significantly suppresses benzo(a)pyrene-induced lung tumorigenesis by activating the Nrf2-HO-1/NQO-1 signaling pathway . This activation leads to a decrease in ROS production, DNA damage, and inflammation, thereby protecting the cells . Furthermore, 2-Undecanone has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of 2-Undecanone involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-Undecanone activates the Nrf2 pathway, which induces the expression of antioxidative enzymes such as heme oxygenase-1 (HO-1) and NQO-1 . This activation helps in counteracting intracellular ROS generation and attenuating DNA damage and inflammation . Additionally, 2-Undecanone inhibits the activity of DnaK, which affects protein folding and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Undecanone have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-Undecanone can maintain its repellent properties over extended periods, although its efficacy may decrease with prolonged exposure . Additionally, the inhibitory effects of 2-Undecanone on certain enzymes and proteins have been found to be reversible, indicating that its impact on cellular processes may diminish over time .

Dosage Effects in Animal Models

The effects of 2-Undecanone vary with different dosages in animal models. At lower doses, the compound has been shown to effectively suppress lung tumorigenesis without causing systemic toxicity . At higher doses, 2-Undecanone may exhibit toxic or adverse effects, such as increased ROS production and inflammation . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-Undecanone is involved in various metabolic pathways, particularly those related to fatty acid metabolism. In Escherichia coli, metabolic engineering has been used to produce 2-Undecanone by introducing chain-length specific acyl-ACP thioesterases and blocking the β-oxidation cycle . This process involves the conversion of fatty acids to β-keto acyl-CoAs, which are then transformed into 2-Undecanone . The compound’s interaction with enzymes such as β-ketoacyl-CoA thioesterase plays a crucial role in its metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-Undecanone is transported and distributed through interactions with various transporters and binding proteins. The compound’s solubility in organic solvents but insolubility in water affects its distribution and localization . Studies have shown that 2-Undecanone can accumulate in specific tissues, such as the lungs, where it exerts its chemopreventive effects . The transport and distribution of 2-Undecanone are influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 2-Undecanone is influenced by its chemical structure and interactions with biomolecules. The compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . The activity and function of 2-Undecanone are affected by its subcellular localization, as it interacts with different enzymes and proteins within these compartments.

化学反応の分析

2-Undecanone undergoes various chemical reactions, including:

-

Haloform Reaction: In the presence of a basic solution of hypochlorite, 2-undecanone undergoes a haloform reaction to yield sodium decanoate, chloroform, and sodium hydroxide .

Reaction: CH₃CO(CH₂)₈CH₃ + 3 NaOCl → CH₃(CH₂)₈COONa + CHCl₃ + 2 NaOH

-

Photochemical Reactions: 2-Undecanone can undergo photochemical reactions when solubilized in an aqueous solution of poly(sodium styrenesulfonate-co-2-vinylnaphthalene) .

類似化合物との比較

2-Undecanone can be compared with other similar compounds such as:

- Acetone

- Butan-2-one

- 3-Pentanone

Uniqueness of 2-Undecanone:

特性

IUPAC Name |

undecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWIYKKSMDLRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

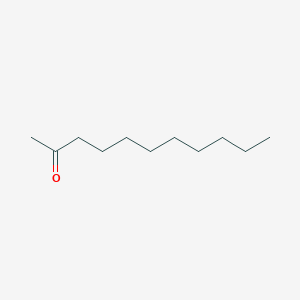

CCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021943 | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless, oily liquid; [HSDB] Colorless liquid; mp = 11-13 deg C; [MSDSonline], Liquid, colourless to pale yellow liquid with a citrus, fatty, rue-like odour | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

231.5 °C, BP: 231.5 to 232.5 °C at 761 mm Hg; 99 °C at 7 mm Hg, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

192 °F (89 °C) (Closed cup) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water. Soluble in ethanol, ether, acetone, benzene, carbon tetrachloride, chloroform., soluble in alcohol and oil; insoluble in water, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8260 to 0.8263 at 20 °C/4 °C, 0.822 -0.826 | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/402/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.9 (Air = 1) | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 4.1X10-2 mm Hg | |

| Record name | 2-Undecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

112-12-9 | |

| Record name | 2-Undecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Undecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Undecanone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Undecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Undecanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | undecan-2-one; methyl nonyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-UNDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5DSO8CY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2-UNDECANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7431 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Undecanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-undecanone exert its anti-inflammatory effects?

A1: Studies indicate that 2-undecanone inhibits the NF-κB pathway, a key regulator of inflammation. [] By suppressing NF-κB activation, 2-undecanone reduces the production of pro-inflammatory cytokines, such as IL-4, IL-5, and IL-13. []

Q2: What is the role of mitophagy in the protective effects of 2-undecanone against fine particle-induced kidney inflammation?

A2: Research suggests that 2-undecanone can induce mitophagy, a process that removes damaged mitochondria, by suppressing the Akt1-mTOR signaling pathway. [] This mitophagy induction helps protect against PM2.5-induced kidney inflammation. []

Q3: What is the proposed mechanism for the anthelmintic activity of 2-undecanone?

A3: While the exact mechanism is not fully elucidated, in vitro studies indicate that 2-undecanone exhibits dose-dependent anthelmintic activity against gastrointestinal nematodes. [] Further research is needed to determine the specific molecular targets and pathways involved.

Q4: What is the molecular formula and weight of 2-undecanone?

A4: 2-Undecanone has the molecular formula C11H22O and a molecular weight of 170.3 g/mol.

Q5: What factors can affect the stability of sodium houttuyfonate, a compound related to 2-undecanone?

A5: The stability of sodium houttuyfonate can be influenced by factors such as solvent, temperature, and pH. [] Studies have shown that it can be transformed into 2-undecanone during steam distillation. []

Q6: Does 2-undecanone exhibit any catalytic properties?

A6: Based on the provided research papers, there is no evidence suggesting that 2-undecanone possesses catalytic properties.

Q7: How do structural modifications of 2-undecanone affect its antifungal activity?

A7: Claisen–Schmidt condensation of 2-undecanone, yielding analogs like (E)-1-(3-methylbenzo[b]thiophen-2-yl)dodec-1-en-3-one (2b) and (E)-1-(5-bromothiophen-2-yl)dodec-1-en-3-one (2f), demonstrated promising activity against Colletotrichum fragariae. [] This suggests that specific structural modifications can enhance its antifungal properties.

Q8: How does the length of the carbon chain in methyl ketones relate to their insecticidal activity?

A8: Research shows that different chain lengths in methyl ketones can impact their toxicity to insects. For instance, 2-tridecanone exhibited higher toxicity towards spider mites and cowpea aphids compared to 2-undecanone. []

Q9: What is known about the pharmacokinetics of 2-undecanone?

A9: A study using an HPLC method to assess 2-undecanone pharmacokinetics in rats revealed key parameters: Tmax = (0.32 ± 0.10) h, Cmax = (6.47 ± 1.91) µg/mL, AUC0→∞ = (9.81 ± 3.11) (µg/mL) · h, and Ka = (5.30 ± 1.73) · h−1. [] This suggests rapid absorption and elimination.

Q10: How is 2-undecanone metabolized in rats?

A10: Research indicates a metabolic network compatibility when rats are exposed to Houttuynia volatile oil, with 2-undecanone as a major component. Similar metabolites were observed regardless of single or multiple constituent administration, suggesting shared metabolic pathways. []

Q11: What are the in vitro effects of 2-undecanone on airway smooth muscle cells (ASMCs)?

A11: 2-Undecanone can inhibit platelet-derived growth factor-BB (PDGF-BB)-induced proliferation and migration of ASMCs. [] It also prevents the switch of ASMCs from a contractile to a synthetic phenotype, suggesting potential for mitigating airway remodeling in asthma. []

Q12: What in vivo model was used to study the anti-asthma effects of 2-undecanone?

A12: Researchers used an ovalbumin (OVA)-challenged BALB/c mouse model to investigate the effects of 2-undecanone on asthma. [] Results showed that 2-undecanone administration reduced airway inflammation, goblet cell hyperplasia, and airway smooth muscle thickening in these mice. []

Q13: Has 2-undecanone shown efficacy in any clinical trials?

A13: Based on the provided research papers, there is no mention of clinical trials conducted with 2-undecanone.

Q14: What analytical techniques have been used to determine 2-undecanone content?

A14: Several techniques have been employed to analyze 2-undecanone, including:

- Gas chromatography (GC): Often coupled with mass spectrometry (GC-MS) for identification and quantification of 2-undecanone in plant extracts and essential oils. [, , , , , , , , , , , , , , , , , , ]

- High-performance liquid chromatography (HPLC): Utilized for quantifying 2-undecanone in plant materials and for pharmacokinetic studies. [, , , ]

- Headspace solid-phase microextraction (HS-SPME): Coupled with GC-MS for analyzing volatile compounds, including 2-undecanone, in plant materials. [, ]

Q15: What is the significance of using a low-pressure dielectric barrier discharge ionization (LP-DBDI) source for 2-undecanone analysis?

A15: The LP-DBDI source, a soft ionization method, demonstrated higher sensitivity for 2-undecanone detection compared to conventional atmospheric pressure chemical ionization (APCI). [] This increased sensitivity is valuable for trace analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)

![5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one](/img/structure/B123004.png)